molecular formula C30H18O10 B190357 Hinokiflavone CAS No. 19202-36-9

Hinokiflavone

Cat. No. B190357
CAS RN: 19202-36-9
M. Wt: 538.5 g/mol
InChI Key: WTDHMFBJQJSTMH-UHFFFAOYSA-N
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Description

Hinokiflavone is a plant biflavone that exhibits potent anticancer, hepatoprotective, antibacterial, antiviral, and anti-inflammatory activities . It induces apoptosis and cell cycle arrest, and blocks migration and invasion of melanoma cells . Hinokiflavone is also a modulator of pre-mRNA splicing in cells .


Synthesis Analysis

Hinokiflavone inhibits splicing in vitro by blocking spliceosome assembly, preventing the formation of the B complex . Cells treated with hinokiflavone show altered subnuclear organization specifically of splicing factors required for A complex formation .


Molecular Structure Analysis

Hinokiflavone has a molecular formula of C30H18O10, an average mass of 538.458 Da, and a monoisotopic mass of 538.090027 Da . It is a C-O-C type biflavonoid with an ether linkage between the two connected apigenin units .


Chemical Reactions Analysis

Hinokiflavone increases protein SUMOylation levels, both in in vitro splicing reactions and in cells . It also inhibited a purified, E. coli expressed SUMO protease, SENP1, in vitro .


Physical And Chemical Properties Analysis

Hinokiflavone has a density of 1.6±0.1 g/cm3, a boiling point of 841.5±65.0 °C at 760 mmHg, and a vapor pressure of 0.0±3.2 mmHg at 25°C . It has 10 H bond acceptors, 5 H bond donors, and 4 freely rotating bonds .

Scientific Research Applications

Anticancer Properties

Hinokiflavone has demonstrated significant anticancer properties. Studies have shown that hinokiflavone induces apoptosis and inhibits migration in various cancer cells, including breast cancer, melanoma, colorectal cancer, and lung adenocarcinoma. It achieves this by affecting cellular processes such as epithelial-to-mesenchymal transition, mitochondrial apoptosis pathways, and cell cycle arrest. For instance, in breast cancer cells, hinokiflavone upregulates the expression of Bax and downregulates Bcl-2, leading to apoptosis. In melanoma cells, it enhances reactive oxygen species and decreases mitochondrial membrane potential, impairing cell migration and invasion (Huang et al., 2020); (Yang et al., 2018); (Zhou et al., 2019).

Modulation of Splicing and SUMOylation

Hinokiflavone has been identified as a modulator of pre-mRNA splicing and SUMOylation. It inhibits splicing by blocking early steps of spliceosome assembly and alters subnuclear organization. This biflavonoid also inhibits the catalytic activity of SENP1, a SUMO protease, leading to increased SUMOylation levels. These activities of hinokiflavone may be essential in modulating splice site selection and have implications in cancer therapy (Pawellek et al., 2017).

Inhibition of Viral Activity

Studies have shown that hinokiflavone possesses inhibitory activity against viruses like influenza A and B. For instance, hinokiflavone-sialic acid conjugates exhibited potent inhibitory activity against influenza virus sialidase. This finding suggests potential applications of hinokiflavone in developing treatments against viral infections (Takahashi et al., 2008).

Anti-Inflammatory Effects

Hinokiflavone also exhibits strong anti-inflammatory effects. It has been shown to suppress the production of inflammatory mediators such as nitric oxide, interleukin-6, and tumor-necrosis factor-alpha. This suggests its potential utility in treating diseases like inflammatory bowel disease (Shim et al., 2018).

Metabolic Disease and Cancer Therapies

In the context of metabolic disease and cancer therapies, hinokiflavone and other natural biflavonoids have shown therapeutic benefits by regulating proteins and enzymes linked to metabolism, cell growth, and survival. This includes regulation of insulin signaling pathways, which are crucial in obesity, diabetes, and related cognitive disorders (Menezes & Diederich, 2021).

Safety And Hazards

Hinokiflavone should be handled with care to avoid contact with skin and eyes, and to avoid inhalation of dusts . It is recommended to use personal protective equipment and ensure adequate ventilation when handling Hinokiflavone .

Future Directions

Hinokiflavone shows a good anti-leukemia effect and is expected to become a potential therapeutic drug for chronic myeloid leukemia . Further experiments in more cell lines and animals will help to evaluate the future research prospects of Hinokiflavone .

properties

IUPAC Name

6-[4-(5,7-dihydroxy-4-oxochromen-2-yl)phenoxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H18O10/c31-16-5-1-14(2-6-16)24-12-21(35)28-26(40-24)13-22(36)30(29(28)37)38-18-7-3-15(4-8-18)23-11-20(34)27-19(33)9-17(32)10-25(27)39-23/h1-13,31-33,36-37H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTDHMFBJQJSTMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)OC4=CC=C(C=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H18O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90172760
Record name Hinokiflavone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

538.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hinokiflavone

CAS RN

19202-36-9
Record name Hinokiflavone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19202-36-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hinokiflavone
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019202369
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hinokiflavone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-[4-(5,7-dihydroxy-4-oxo-4H-1-benzopyran-2-yl)phenoxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-benzopyrone
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Record name HINOKIFLAVONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,430
Citations
JF Goossens, L Goossens, C Bailly - Natural Products and Bioprospecting, 2021 - Springer
Biflavonoids are divided in two classes: C–C type compounds represented by the dimeric compound amentoflavone and C–O–C-type compounds typified by hinokiflavone (HNK) with …
Number of citations: 18 link.springer.com
W Huang, C Liu, F Liu, Z Liu, G Lai… - Cell biochemistry and …, 2020 - Wiley Online Library
… hinokiflavone on MMPs, we hypothesized that hinokiflavone … anti-metastasis efficacies of hinokiflavone in vitro and in vivo … Furthermore, the anti-metastasis mechanism of hinokiflavone …
Number of citations: 16 onlinelibrary.wiley.com
X Qin, X Chen, L Guo, J Liu, Y Yang, Y Zeng… - … Medicine and Therapies, 2022 - Springer
Background Chronic myeloid leukemia (CML) is a myeloproliferative tumor originating from hematopoietic stem cells, and resistance to tyrosine kinase inhibitors (TKI) has become a …
Number of citations: 3 link.springer.com
YM Lin, FC Chen, KH Lee - Planta medica, 1989 - thieme-connect.com
Hinokiflavone (1) was isolated as the cytotoxic principle from the drupes of Rhus succedanea L. A comparison of the cytotoxicity of 1 and other related biflavonoids, including …
Number of citations: 81 www.thieme-connect.com
KR Markham, C Sheppard, H Geiger - Phytochemistry, 1987 - Elsevier
… Ahatrsc&The ’ 3C NMR spectra of a range of amentoIIavone and hinokiflavone biflavonoids are reported, most for the lirst time. Substituent shifts relating to the …
Number of citations: 214 www.sciencedirect.com
J Zhou, R Zhao, T Ye, S Yang, Y Li… - Journal of …, 2019 - Wiley Online Library
… Our findings suggested that the plant-derived hinokiflavone could be used as an antitumor … antitumor effect of hinokiflavone on CRC. It was observed that hinokiflavone could suppress …
Number of citations: 21 onlinelibrary.wiley.com
W Mu, X Cheng, X Zhang, Y Liu, Q Lv… - Journal of Cellular …, 2020 - Wiley Online Library
Hepatocellular carcinoma (HCC) is the sixth most common malignancy with limited treatment options. Hinokiflavone (HF), a natural biflavonoid, has shown to inhibit the proliferation of …
Number of citations: 32 onlinelibrary.wiley.com
S Yang, Y Zhang, Y Luo, B Xu, Y Yao, Y Deng… - Biomedicine & …, 2018 - Elsevier
… effects of the hinokiflavone on three melanoma carcinoma cell lines and explored the mechanisms of action in vitro. Our results indicated that the hinokiflavone inhibited cell proliferation…
Number of citations: 30 www.sciencedirect.com
Y Chen, X Feng, L Li, X Zhang, K Song, X Diao… - … of Pharmaceutical and …, 2019 - Elsevier
Hinokiflavone (HF), belonging to biflavonoids, possesses excellent pharmacological activities, including anti-inflammatory, antioxidant and antitumor activity. Nevertheless, its …
Number of citations: 41 www.sciencedirect.com
X Kong, B Wang, X Chen, L Wang… - Antimicrobial Agents …, 2022 - Am Soc Microbiol
… , hinokiflavone, that inhibited the activity of ClpP of MRSA strain USA300 with an IC 50 of 34.36 μg/mL. Further assays showed that hinokiflavone … enunciated that hinokiflavone directly …
Number of citations: 4 journals.asm.org

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